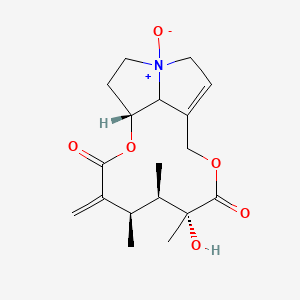

Senecivernine-N-oxide 100 microg/mL in Water

Description

Senecivernine-N-oxide is a naturally occurring organic compound, specifically a pyrrolizine alkaloid. It is often found in certain plants, such as those in the genus Senecio. The compound is typically available as a solution in water at a concentration of 100 micrograms per milliliter. It has a molecular formula of C18H25NO6 and a molecular weight of 351.39 g/mol .

Properties

Molecular Formula |

C18H25NO6 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(1R,5R,6R,7R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15?,18+,19?/m0/s1 |

InChI Key |

GDDNFNQRHNCJAZ-AVBLOHTQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3(C2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senecivernine-N-oxide generally involves the extraction of the parent compound, Senecivernine, from natural sources followed by oxidation. The oxidation process can be carried out using various oxidizing agents under controlled conditions to ensure the formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of Senecivernine-N-oxide typically involves large-scale extraction from plants, followed by chemical synthesis to achieve the desired purity and concentration. The process requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Senecivernine-N-oxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent alkaloid, Senecivernine.

Substitution: Various substitution reactions can occur, especially at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

Senecivernine-N-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Senecivernine-N-oxide involves its interaction with cellular components, leading to various biological effects. It primarily targets the liver, where it can cause hepatotoxicity by forming reactive metabolites that bind to cellular macromolecules, leading to cell damage and death . The compound also interferes with the digestive system of herbivores, causing symptoms like vomiting and diarrhea, which helps protect the plants from being eaten .

Comparison with Similar Compounds

Similar Compounds

Senecivernine: The parent compound of Senecivernine-N-oxide, which lacks the N-oxide functional group.

Seneciphylline-N-oxide: Another pyrrolizine alkaloid N-oxide with similar chemical properties.

Lasiocarpine-N-oxide: A related compound with similar biological activity and applications.

Uniqueness

Senecivernine-N-oxide is unique due to its specific structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. Its ability to form reactive metabolites and its natural occurrence in pest-resistant plants make it particularly interesting for research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.